Boc-D-Homoserine lactone

Description

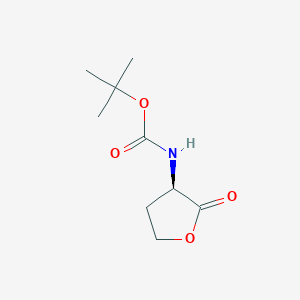

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWMFJMYEKHYKG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350875 | |

| Record name | Boc-D-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67198-86-1 | |

| Record name | Boc-D-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Boc-D-Homoserine Lactone from D-Methionine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-D-homoserine lactone (Boc-D-Homoserine lactone) starting from the readily available amino acid D-methionine. This transformation is a key process for accessing a valuable chiral building block used in the synthesis of various biologically active molecules, including quorum sensing modulators and peptide analogues. This document details the synthetic strategy, provides step-by-step experimental protocols, and presents relevant data in a clear and accessible format.

Synthetic Strategy

The synthesis of this compound from D-methionine is a multi-step process that can be broadly divided into three key stages:

-

Conversion of D-Methionine to D-Homoserine: This initial step involves the demethylthiolation of D-methionine to introduce a hydroxyl group, yielding D-homoserine.

-

N-Boc Protection of D-Homoserine: The amino group of D-homoserine is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent cyclization step.

-

Intramolecular Cyclization (Lactonization): The final step involves the intramolecular esterification of N-Boc-D-homoserine to form the desired γ-butyrolactone ring of this compound.

This overall synthetic pathway is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound from D-methionine.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of D-Homoserine from D-Methionine

This protocol is adapted from the procedure described by Natelson and Natelson for the conversion of methionine to homoserine.

Materials:

-

D-Methionine

-

Bromoacetic acid

-

Acetic acid

-

Isopropanol

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve D-methionine in a 1:1 solution of water and isopropanol containing 20% acetic acid.

-

Add a stoichiometric amount of bromoacetic acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC). The reaction is typically complete within several hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude D-homoserine hydrobromide.

-

The crude product can be further purified by recrystallization.

Step 2: Synthesis of N-tert-butoxycarbonyl-D-homoserine (Boc-D-Homoserine)

This protocol outlines the N-Boc protection of D-homoserine.

Materials:

-

D-Homoserine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl)

Equipment:

-

Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Dissolve D-homoserine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to maintain basic conditions (pH 9-10).

-

To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the dioxane by evaporation under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Boc-D-Homoserine.

-

The crude product can be purified by silica gel column chromatography.

Step 3: Synthesis of this compound

This protocol describes the intramolecular cyclization of Boc-D-Homoserine.

Materials:

-

Boc-D-Homoserine

-

Dichloromethane (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for filtration

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve Boc-D-Homoserine in anhydrous dichloromethane in a round-bottom flask.

-

To the stirred solution, add a catalytic amount of DMAP followed by DCC (1.1 equivalents).

-

Stir the reaction mixture at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following tables summarize the key reagents and expected outcomes for each synthetic step.

Table 1: Reagents for the Synthesis of D-Homoserine from D-Methionine

| Reagent | Molar Equivalent | Purpose |

| D-Methionine | 1.0 | Starting material |

| Bromoacetic acid | 1.0 | Demethylthiolating agent |

| Acetic acid | - | Solvent/Catalyst |

| Isopropanol/Water | - | Solvent |

Table 2: Reagents for the Synthesis of Boc-D-Homoserine

| Reagent | Molar Equivalent | Purpose |

| D-Homoserine | 1.0 | Substrate |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 | Boc-protecting agent |

| Sodium bicarbonate | Excess | Base |

| Dioxane/Water | - | Solvent |

Table 3: Reagents for the Synthesis of this compound

| Reagent | Molar Equivalent | Purpose |

| Boc-D-Homoserine | 1.0 | Substrate |

| DCC | 1.1 | Dehydrating agent |

| DMAP | 0.1 | Catalyst |

| Dichloromethane | - | Solvent |

Table 4: Expected Yields and Purity

| Product | Step | Typical Yield (%) | Purity (%) |

| D-Homoserine | 1 | 70-85 | >95 (after purification) |

| Boc-D-Homoserine | 2 | 80-95 | >98 (after purification) |

| This compound | 3 | 75-90 | >99 (after purification) |

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and purification efficiency.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical process. The logical relationship between the steps is a linear progression from the starting material to the final product.

Caption: Logical progression of the three main synthetic steps.

The Inner Workings of Bacterial Communication: A Technical Guide to N-Acyl-D-Homoserine Lactone Signaling

For Researchers, Scientists, and Drug Development Professionals

N-acyl-D-homoserine lactones (AHLs) are the quintessential signaling molecules in quorum sensing (QS), a sophisticated system of bacterial cell-to-cell communication. This guide provides an in-depth exploration of the mechanism of action of AHLs, detailing the core signaling pathways, presenting key quantitative data, and outlining experimental protocols for their study. Understanding these intricate mechanisms is paramount for the development of novel antimicrobial strategies that disrupt bacterial coordination and virulence.

The Core Signaling Pathway: A Tale of Two Proteins

The canonical AHL-mediated quorum sensing circuit hinges on the interplay of two key protein families: the LuxI-type AHL synthases and the LuxR-type transcriptional regulators. This elegant system allows bacteria to monitor their population density and collectively alter gene expression.

At low cell densities, the basal level of AHLs produced by LuxI-type synthases diffuses freely across the bacterial membrane into the surrounding environment. As the bacterial population grows, the extracellular concentration of AHLs increases. Once a critical threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors.[1][2][3][4][5][6][7] This binding event induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[6][7][8] The LuxR-AHL complex then acts as a transcriptional activator, upregulating the expression of genes involved in a variety of processes, including biofilm formation, virulence factor production, and antibiotic resistance.[9] A common feature of these systems is a positive feedback loop, where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid amplification of the AHL signal.[7]

Quantitative Insights: Binding Affinities and Enzyme Kinetics

The specificity and efficiency of AHL signaling are underpinned by the molecular interactions between AHLs and their receptors, and the catalytic activity of the synthases.

Binding Affinities of AHLs to LuxR-Type Receptors

The strength of the interaction between an AHL and its cognate LuxR-type receptor is a critical determinant of the sensitivity of the quorum-sensing system. This is quantified by the dissociation constant (Kd), with lower values indicating tighter binding.

| Receptor | Ligand | Dissociation Constant (Kd) | Organism | Reference |

| CarR | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 1.8 µM | Erwinia carotovora | [4] |

Enzyme Kinetics of LuxI-Type Synthases

LuxI-type synthases exhibit substrate specificity for both the acyl-acyl carrier protein (acyl-ACP) and S-adenosylmethionine (SAM), which dictates the specific AHL molecule produced. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide insights into the efficiency of these enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| BjaI | Isovaleryl-CoA | - | - | - | Bradyrhizobium japonicum | [10] |

| RhlI | Butyryl-ACP | - | - | - | Pseudomonas aeruginosa | [10] |

| AinS | Octanoyl-ACP | 15 | 0.04 | 2667 | Vibrio fischeri | [11] |

| AinS | Octanoyl-CoA | 4 | 0.0035 | 875 | Vibrio fischeri | [11] |

| MesI | Octanoyl-CoA | 14.44 | 0.0144 | 997 | - | [12] |

| MesI | Octanoyl-ACP | 10.02 | 0.00207 | 207 | - | [12] |

Experimental Protocols: Unraveling the Mechanism

Investigating AHL-mediated quorum sensing requires a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Extraction of N-Acyl-D-Homoserine Lactones from Bacterial Cultures

This protocol describes the liquid-liquid extraction of AHLs from bacterial culture supernatants, a crucial first step for their subsequent analysis.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

-

Centrifuge and sterile centrifuge tubes

-

Rotary evaporator or nitrogen stream

-

Methanol or other suitable solvent for resuspension

Procedure:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the late exponential or stationary phase, when AHL production is typically maximal.

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Carefully decant the cell-free supernatant into a sterile flask.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

-

Mix vigorously by vortexing for 1-2 minutes and then allow the phases to separate in a separatory funnel.

-

Collect the upper organic (ethyl acetate) phase.

-

Repeat the extraction of the aqueous phase with another equal volume of acidified ethyl acetate to maximize AHL recovery.

-

Pool the organic phases and remove the solvent using a rotary evaporator or a gentle stream of nitrogen gas until a dry residue is obtained.

-

Resuspend the dried extract in a small, known volume of methanol or another appropriate solvent for subsequent analysis.

Quantitative Analysis of AHLs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.

Materials:

-

AHL extract (from Protocol 3.1)

-

AHL standards of known concentrations

-

Stable isotope-labeled internal standards

-

LC-MS/MS system equipped with a C18 reverse-phase column

-

Appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

-

Prepare a series of AHL standards of known concentrations to generate a standard curve.

-

Spike the AHL extract and the standards with a known concentration of a stable isotope-labeled internal standard corresponding to the AHL of interest. This corrects for variations in sample preparation and instrument response.

-

Inject the samples onto the LC-MS/MS system.

-

Separate the AHLs using a suitable gradient of the mobile phases on the C18 column.

-

Detect the AHLs using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated AHL molecule) and a specific product ion generated by its fragmentation.

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of the AHL in the extract by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

LuxR-Based Biosensor Assay for AHL Detection

Bacterial biosensors are engineered strains that produce a measurable output (e.g., light, color) in the presence of specific AHLs. This protocol describes a common cross-streak plate assay for the qualitative detection of AHL production.

Materials:

-

AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)

-

Bacterial strain to be tested for AHL production

-

Appropriate agar plates (e.g., LB agar)

-

For some biosensors, a chromogenic substrate (e.g., X-gal) is required in the medium.

Procedure:

-

Grow overnight cultures of the biosensor strain and the test strain.

-

Using a sterile loop, streak the biosensor strain in a single line across the center of an agar plate.

-

Streak the test strain perpendicular to the biosensor streak, ensuring the two streaks do not touch.

-

Incubate the plate at the appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Observe for the induction of the reporter gene in the biosensor strain in the vicinity of the test strain streak. A positive result is indicated by the development of color (e.g., blue for a lacZ-based biosensor with X-gal) or bioluminescence in the biosensor lawn adjacent to the test strain.

Molecular Interactions: A Closer Look at the LuxR-AHL Complex

The binding of an AHL molecule into the N-terminal ligand-binding domain of a LuxR-type receptor is a highly specific interaction, primarily driven by hydrogen bonds and hydrophobic interactions. X-ray crystallography of LuxR homologs, such as TraR from Agrobacterium tumefaciens, has provided invaluable structural insights into this process.

Key interactions often involve conserved amino acid residues within the binding pocket. For instance, in many LuxR homologs, a conserved tryptophan residue forms a hydrogen bond with the carbonyl group of the homoserine lactone ring, while a tyrosine residue interacts with the amide group of the AHL. The acyl chain of the AHL is typically buried within a hydrophobic pocket, and the length and modifications of this chain are major determinants of binding specificity.[13][14] Molecular docking and site-directed mutagenesis studies have further elucidated the roles of specific amino acid residues in ligand recognition and receptor activation.[2][15][16]

Conclusion and Future Directions

The mechanism of action of N-acyl-D-homoserine lactones is a cornerstone of our understanding of bacterial communication and social behavior. The intricate signaling cascade, governed by the LuxI/LuxR paradigm, offers numerous potential targets for the development of anti-virulence therapies. By disrupting AHL synthesis, promoting AHL degradation, or blocking AHL-receptor interactions, it is possible to disarm pathogenic bacteria without exerting selective pressure for resistance, a significant advantage over traditional antibiotics. Future research will likely focus on the discovery of novel AHLs and their cognate signaling systems, the elucidation of the structural basis for the specificity of a wider range of LuxR-AHL interactions, and the development of potent and specific inhibitors of quorum sensing for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A Key n → π* Interaction in N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjoes.com [pjoes.com]

- 4. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The atypical organization of the luxI/R family genes in AHL-driven quorum-sensing circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering Quorum Quenching Acylases with Improved Kinetic and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phylogenetically Novel LuxI/LuxR-Type Quorum Sensing Systems Isolated Using a Metagenomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Boc-D-Homoserine Lactone Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of Boc-D-Homoserine lactone derivatives as modulators of bacterial quorum sensing.

Introduction

In the intricate world of microbial communication, N-acylhomoserine lactones (AHLs) have emerged as pivotal signaling molecules, orchestrating a density-dependent gene expression phenomenon known as quorum sensing (QS) in a multitude of Gram-negative bacteria. This sophisticated communication system governs a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The central role of QS in bacterial pathogenicity has rendered it an attractive target for the development of novel anti-infective strategies. Among the diverse array of synthetic AHL analogs, this compound derivatives have garnered significant attention for their potential to modulate QS pathways. The tert-butoxycarbonyl (Boc) protecting group offers a versatile scaffold for synthetic modifications, enabling the generation of diverse chemical libraries to probe structure-activity relationships. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, with a focus on their synthesis, quantitative biological data, experimental protocols, and the signaling pathways they influence.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the commercially available Boc-D-Homoserine. A common synthetic route involves a two-step process: lactonization of Boc-D-Homoserine to form this compound, followed by deprotection of the Boc group and subsequent N-acylation to introduce desired side chains.[1]

A representative synthetic workflow is depicted below:

Biological Activity: Quorum Sensing Inhibition

The primary biological activity investigated for this compound derivatives is the inhibition of quorum sensing, a process often referred to as quorum quenching. These compounds have been shown to interfere with QS-regulated processes in various Gram-negative pathogens, most notably Chromobacterium violaceum and Pseudomonas aeruginosa.

Quantitative Data on Quorum Sensing Inhibition

The inhibitory effects of various this compound derivatives have been quantified using different bioassays. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition of Violacein Production in Chromobacterium violaceum

| Compound | N-Substituent | IC50 (µM) | Reference |

| 1 | p-Nitrobenzylcarbamate | ~20 | [2] |

| 2 | Thiocarbamate analog of 1 | ~20 | [2] |

| 3 | N-sulfonyl derivative | Promising activity | [2] |

| 4 | Carbamoyl derivative | Promising activity | [2] |

| 5 | N-alkyl-N-sulfonyl derivative | Promising activity | [2] |

Table 2: Inhibition of Biofilm Formation and Virulence Factors in Pseudomonas aeruginosa

| Compound | Modification | Biofilm Inhibition (%) | Pyocyanin Reduction (%) | Elastase Reduction (%) | Reference |

| 10 | 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | >60% at 200 µM | 65.29 | - | [3] |

| 3 | - | ~35% at 50-400 µM | Weak | - | [3] |

| 11f | Phenylurea-containing N-dithiocarbamated homoserine lactone | Significant | Significant | Significant | [4] |

Signaling Pathway: The LuxI/LuxR Circuit

This compound derivatives primarily exert their quorum quenching effects by antagonizing the LuxR-type transcriptional activators. In the canonical LuxI/LuxR quorum sensing circuit, the LuxI synthase produces AHL autoinducers.[5] At a critical concentration, these AHLs bind to the LuxR receptor, leading to the activation of target gene expression, which often includes virulence factors and biofilm formation machinery.[6] this compound derivatives, as structural analogs of natural AHLs, can competitively bind to the LuxR receptor, thereby preventing the binding of the native autoinducer and subsequent gene activation.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

This protocol describes the intramolecular cyclization of N-Boc-D-homoserine to form the corresponding γ-butyrolactone.[1]

Materials:

-

Boc-D-Homoserine

-

Anhydrous Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve Boc-D-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add DMAP (0.1 eq) followed by DCC (1.1 eq) to the stirred solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the precipitate with a small amount of DCM. Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quorum Sensing Inhibition Assay (Chromobacterium violaceum)

This assay utilizes the reporter strain C. violaceum, which produces the purple pigment violacein in a QS-dependent manner.[2] Inhibition of violacein production indicates QS antagonism.

Materials:

-

Chromobacterium violaceum (e.g., CECT 494)

-

Luria-Bertani (LB) medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microtiter plates

Procedure:

-

Bacterial Culture: Grow C. violaceum overnight in LB broth.

-

Assay Setup: Dilute the overnight culture in fresh LB medium. In a microtiter plate, add the bacterial suspension to wells containing various concentrations of the test compounds. Include positive (known inhibitor) and negative (solvent) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant at a specific wavelength (e.g., 585 nm).

-

Data Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.

Biofilm Inhibition Assay (Pseudomonas aeruginosa)

This assay assesses the ability of the test compounds to prevent the formation of biofilms by P. aeruginosa.[3]

Materials:

-

Pseudomonas aeruginosa (e.g., PAO1)

-

LB medium

-

Test compounds

-

Microtiter plates

-

Crystal violet solution

-

Ethanol or acetic acid

Procedure:

-

Bacterial Culture and Assay Setup: Similar to the QS inhibition assay, prepare a bacterial suspension and add it to a microtiter plate containing different concentrations of the test compounds.

-

Incubation: Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.

-

Staining: After incubation, discard the planktonic cells and wash the wells gently with water. Stain the adherent biofilm with crystal violet solution.

-

Destaining and Quantification: After a brief incubation with the stain, wash the wells again to remove excess stain. Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 595 nm).

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Conclusion and Future Directions

This compound derivatives represent a promising class of quorum sensing inhibitors with demonstrated activity against clinically relevant pathogens. Their synthetic tractability allows for the systematic exploration of structure-activity relationships, paving the way for the design of more potent and specific QS modulators. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their precise molecular interactions with LuxR-type receptors through structural biology studies, and evaluating their efficacy in more complex in vivo infection models. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their potential translation into novel anti-infective therapeutics that can circumvent the growing challenge of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 4. Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of D-Homoserine Lactones: A New Frontier in Quorum Sensing

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Bacteria

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression.[1][2][3][4][5] This process orchestrates a variety of collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance.[1][5][6] In many Gram-negative bacteria, the chemical language of quorum sensing is mediated by a class of small signaling molecules known as N-acyl-homoserine lactones (AHLs).[1][4][7][8][9]

The canonical AHL-based quorum sensing system, often referred to as the LuxI/LuxR circuit, involves two key protein components.[5][10][11][12][13] A LuxI-type synthase is responsible for producing a specific AHL molecule.[13] As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator.[5] This AHL-receptor complex then modulates the expression of target genes.[5] For decades, the scientific consensus has been that the naturally occurring, biologically active forms of these molecules are predominantly the L-enantiomers.[6]

Discovery and Significance of D-Homoserine Lactones

Recent investigations have challenged the long-held paradigm of L-enantiomer exclusivity in AHL-mediated quorum sensing.[8] Studies have now identified the natural production of D-enantiomers of homoserine lactones, revealing a previously unappreciated layer of complexity in bacterial communication.[6][8] The presence and biological activity of these D-isomers suggest a more intricate regulatory landscape than previously understood and have opened up new avenues for research and therapeutic development.[7][8]

The significance of D-homoserine lactones lies in their ability to modulate quorum sensing pathways.[7] This has profound implications for the development of novel anti-infective strategies, as understanding the enantiomeric specificity of quorum sensing receptors is crucial for designing effective therapeutics.[6] Intriguingly, some D-enantiomers have been shown to exhibit significant, and in some cases, enhanced agonist activity when compared to their L-counterparts.[6] Furthermore, D-homoserine lactone has been identified as a potential regulator of the AHL synthase RhlI, directly influencing the production of quorum sensing signals.[14][15] Beyond their role in bacterial communication, these molecules have also been investigated as potential inhibitors of serine hydroxymethyltransferase.[14][15] The discovery of D-homoserine lactones is particularly relevant in the context of complex microbial communities, such as biofilms, where they may play a critical role in inter-species communication and the overall architecture of the biofilm.[2][16][17]

Biosynthesis of D-Homoserine Lactones

The established biosynthetic pathway for L-AHLs involves the enzymatic activity of a LuxI-type synthase, which catalyzes the ligation of S-adenosylmethionine (SAM) and an acylated-acyl carrier protein (acyl-ACP).[8][18] However, the precise mechanism by which D-AHLs are synthesized remains an active area of investigation.[8] Current hypotheses include the potential for racemization of L-AHLs to their D-form or the existence of a novel, direct biosynthetic pathway.[8]

Quantitative Data on Homoserine Lactone Activity

The following tables summarize the quantitative data on the biological activity of various D- and L-homoserine lactones, providing a comparative analysis of their efficacy as agonists or antagonists of LuxR-type receptors.

Table 1: Agonistic Activity of Natural and Synthetic Halogenated AHL Analogs

| Compound | Concentration (µM) | Activity (% of OHHL) |

| N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) | 1 | 100 |

| Synthetic Analog 1 (α-fluoro) | 1 | 120 |

| Synthetic Analog 2 (α-chloro) | 1 | 95 |

| Synthetic Analog 3 (α-bromo) | 1 | 80 |

| Data adapted from a study on the biological evaluation of novel N-α-haloacylated homoserine lactones.[7] |

Table 2: Antagonistic Activity of Synthetic AHL Analogs

| Compound | IC50 (µM) |

| Synthetic Analog A | 15.2 |

| Synthetic Analog B | 25.8 |

| Synthetic Analog C | 8.9 |

| This table presents the half-maximal inhibitory concentration (IC50) values, with lower values indicating higher potency.[7] |

Table 3: Comparative Agonist Activity of N-Acylated L- and D-Homoserine Lactones

| Compound | Receptor | Relative Activation (%) |

| N-hexanoyl-L-homoserine lactone | LuxR | 100 |

| N-hexanoyl-D-homoserine lactone | LuxR | 25 |

| N-(3-oxohexanoyl)-L-homoserine lactone | LuxR | 100 |

| N-(3-oxohexanoyl)-D-homoserine lactone | LuxR | 40 |

| Activation is reported relative to the native L-ligand.[6] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: Detection of D-Homoserine Lactones by Thin-Layer Chromatography (TLC) with Biosensor Overlay

This protocol provides a method for the detection and semi-quantitative analysis of AHLs from bacterial cultures.[10]

1.1. Preparation of Bacterial Culture and AHL Extraction

-

Culture the test bacterium in a suitable liquid medium to the late exponential or stationary phase.

-

Centrifuge the culture to pellet the bacterial cells (e.g., 12,000 x g for 10 minutes at 4°C).[10]

-

Filter-sterilize the supernatant through a 0.22 µm filter.[10]

-

Extract the cell-free supernatant with an equal volume of acidified ethyl acetate (0.1% acetic acid) or dichloromethane.[10]

-

Vigorously mix in a separatory funnel and collect the organic phase.[10]

-

Repeat the extraction of the aqueous phase twice more.[10]

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol or ethyl acetate).[5]

1.2. TLC Procedure

-

Lightly draw an origin line with a pencil approximately 1 cm from the bottom of a C18 reversed-phase TLC plate.[10]

-

Carefully spot 2-10 µL of the bacterial AHL extract and synthetic AHL standards onto the origin line, allowing each spot to dry completely.[10]

-

Place the TLC plate in a chromatography tank saturated with the mobile phase (e.g., 60% methanol in water).

-

Allow the mobile phase to ascend to the top of the plate.[10]

-

Remove the plate, mark the solvent front, and allow the plate to air dry completely in a fume hood.[10]

1.3. Biosensor Overlay and Detection

-

Prepare a soft agar overlay by mixing a log-phase culture of a suitable biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026) with molten, cooled LB agar (0.7% agar).[10][19] For A. tumefaciens, supplement the agar with X-Gal.[19]

-

Pour the mixture evenly over the dried TLC plate and allow it to solidify.[10][20]

-

Incubate the plate at the appropriate temperature for the biosensor strain (e.g., 28-30°C) for 24-48 hours.[10]

-

Observe the plate for the appearance of colored spots (e.g., blue for A. tumefaciens with X-Gal, purple for C. violaceum) or bioluminescence, which indicate the presence of AHLs.[10]

-

Tentatively identify the AHLs by comparing the retention factor (Rf) values of the spots from the extract to those of the synthetic standards.[10]

Protocol 2: Quantitative Reporter Gene Assay for D- and L-Homoserine Lactone Activity

This protocol describes a method for quantifying the agonistic or antagonistic activity of homoserine lactones using a bacterial reporter strain.[6][7]

-

Grow an overnight culture of the bacterial reporter strain (e.g., E. coli containing a LuxR homolog and a reporter plasmid).

-

Dilute the overnight culture into fresh medium and grow to early-to-mid exponential phase.

-

In a 96-well microtiter plate, prepare serial dilutions of the D- and L-homoserine lactone test compounds.[5] Include appropriate positive and negative controls.

-

Add the diluted bacterial reporter strain to each well.

-

Incubate the plate for a specified time (e.g., 12 hours) at the optimal temperature with shaking.[5][6]

-

For β-galactosidase reporters, lyse the cells to release the enzyme.[6]

-

Add the appropriate substrate (e.g., ONPG for β-galactosidase) to each well and incubate until a color change is observed.[6]

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 420 nm).[6]

-

Calculate the reporter activity and plot it against the compound concentration to generate dose-response curves for comparison.[5]

Protocol 3: Extraction and Quantification of D-Homoserine Lactones by HPLC-MS/MS

This protocol outlines a highly sensitive and selective method for the quantification of D-homoserine lactones from complex biological matrices.[21]

3.1. Sample Preparation and Extraction

-

Prepare cell-free supernatant as described in Protocol 1.1.

-

Perform a liquid-liquid extraction with ethyl acetate as described in Protocol 1.1.[21]

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample cleanup and concentration.[11]

-

Condition a C18 SPE cartridge with methanol followed by water.[11]

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[11]

-

Elute the homoserine lactones with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).[11]

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.[21]

-

Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase.[8]

3.2. HPLC-MS/MS Analysis

-

Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.

-

Separate the compounds using a gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[22]

-

Ionize the separated compounds using electrospray ionization (ESI) in positive ion mode.

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21] A characteristic fragment ion for homoserine lactones is at m/z 102.055, which corresponds to the core lactone ring.[21]

-

Generate a standard curve using known concentrations of synthetic D-homoserine lactone standards to quantify the amount in the samples.

Conclusion and Future Directions

The discovery of naturally produced D-homoserine lactones has significantly expanded our understanding of bacterial quorum sensing, revealing a previously hidden layer of complexity in this vital communication system. These molecules have demonstrated the ability to modulate QS pathways, highlighting their potential as novel targets for the development of anti-infective therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore this emerging field.

Future research should focus on several key areas. Elucidating the precise biosynthetic pathways of D-AHLs is a critical unanswered question. Identifying and characterizing the enzymes responsible for their production will provide deeper insights into their regulation and function. Furthermore, a more comprehensive investigation into the roles of D-homoserine lactones in the context of polymicrobial communities, such as those found in biofilms and the human microbiome, will be essential for fully appreciating their biological significance. The continued exploration of D-homoserine lactones and their synthetic analogs holds great promise for the development of innovative strategies to combat bacterial infections and manipulate microbial communities for therapeutic benefit.

References

- 1. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 21. benchchem.com [benchchem.com]

- 22. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physicochemical Properties of Boc-D-Homoserine Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-butoxycarbonyl-D-homoserine lactone (Boc-D-Homoserine lactone). This compound is a key synthetic intermediate, particularly in the preparation of D-homoserine lactone derivatives used to study and modulate bacterial quorum sensing, a cell-to-cell communication process implicated in biofilm formation and virulence. Understanding its chemical and physical characteristics is crucial for its effective synthesis, purification, storage, and application in research and drug development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. While experimental data for some properties of the D-isomer are not extensively reported in publicly available literature, data for the L-isomer and related compounds, along with computational predictions, provide a reliable profile.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₄ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 124-126 °C | Data for L-isomer and unspecified isomer suggest a similar range.[3] |

| Boiling Point | 363.7 ± 31.0 °C (Predicted) | |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | |

| CAS Number | 67198-86-1 | [1] |

| Solubility | High solubility in DMSO is reported for the precursor, Boc-D-homoserine. Quantitative data for the lactone in various organic solvents is not readily available. | [4] |

| Optical Rotation | Specific rotation for the D-isomer is not readily available. The L-isomer, Boc-L-serine-β-lactone, has a reported [α]D20 of -26 ± 2° (c=1 in ACN). The D-isomer is expected to have a positive rotation of a similar magnitude. | [3] |

| Topological Polar Surface Area (TPSA) | 64.63 Ų | [1] |

| LogP | 0.8266 | [1] |

Stability Profile

The stability of this compound is primarily influenced by the integrity of the γ-butyrolactone ring.

-

pH Stability : The lactone ring is susceptible to hydrolysis under alkaline conditions, which opens the ring to form the corresponding N-Boc-D-homoserine salt. The rate of this lactonolysis is pH-dependent, with stability increasing in acidic to neutral conditions. At a pH below 2.0, the equilibrium favors the closed-ring lactone form.[5][6]

-

Temperature Stability : Elevated temperatures can increase the rate of hydrolysis, especially in non-neutral pH solutions.[6]

-

Enzymatic Stability : While the Boc protecting group offers some steric hindrance, the lactone bond can be cleaved by certain enzymes, such as lactonases, which are involved in quenching quorum sensing signals in some bacteria.[7]

For long-term storage, it is recommended to keep the compound as a solid at room temperature, protected from moisture.[1]

Experimental Protocols

Synthesis of this compound from Boc-D-Homoserine

This protocol describes the intramolecular cyclization (lactonization) of Boc-D-Homoserine to form this compound. This reaction is a key step in the synthesis of various quorum sensing probes and inhibitors.[8]

Materials:

-

Boc-D-Homoserine

-

Anhydrous Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-homoserine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.[8]

-

Addition of Reagents: To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.1 equivalents).[8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[8]

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.[8]

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]

-

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white solid.[8]

Workflow for the Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Biological Context: Role in Quorum Sensing

Homoserine lactones are the core structural motif of a major class of signaling molecules in Gram-negative bacteria called N-acyl homoserine lactones (AHLs). These molecules are central to the process of quorum sensing, which allows bacteria to coordinate gene expression in a cell-density-dependent manner. The canonical quorum sensing systems in the opportunistic pathogen Pseudomonas aeruginosa are the LasI/LasR and RhlI/RhlR systems.[9][10] this compound is a precursor to synthetic probes and antagonists designed to study and inhibit these pathways.

The Hierarchical LasI/R and RhlI/R Quorum Sensing Pathways in Pseudomonas aeruginosa

The LasI/R and RhlI/R systems form a hierarchical signaling cascade that regulates the expression of numerous virulence factors and genes involved in biofilm formation.[11][12]

-

The LasI/LasR System: At low cell density, the expression of the lasI gene is basal. The LasI synthase produces the AHL autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[9][13] As the bacterial population grows, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcriptional regulator, LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences (las boxes) in the promoter regions of target genes, activating their transcription. This includes a positive feedback loop by upregulating the expression of lasI.[13][14] The Las system also activates the expression of the rhlR and rhlI genes, placing it at the top of the quorum sensing hierarchy in P. aeruginosa.[11][15] Key virulence factors regulated by the Las system include elastase (LasB), protease (LasA), and exotoxin A.[16]

-

The RhlI/RhlR System: The RhlI synthase produces the AHL autoinducer N-butanoyl-L-homoserine lactone (C4-HSL).[9][17] Similar to the Las system, when C4-HSL reaches a critical concentration, it binds to and activates the RhlR transcriptional regulator. The RhlR:C4-HSL complex then activates the transcription of its target genes.[18] The Rhl system controls the production of virulence factors such as pyocyanin, rhamnolipids (encoded by the rhlAB operon), and the cyanide synthase operon (hcnABC).[16][19]

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

Caption: The hierarchical LasI/R and RhlI/R quorum sensing pathways in P. aeruginosa.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Parameters, architecture and emergent properties of the Pseudomonas aeruginosa LasI/LasR quorum-sensing circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetic and Transcriptomic Characteristics of RhlR-Dependent Quorum Sensing in Cystic Fibrosis Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 18. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Boc-D-Homoserine Lactone: A Chiral Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount for the development of safe and efficacious therapeutics. Chiral building blocks, possessing a defined three-dimensional arrangement, are fundamental to the synthesis of complex molecular architectures that characterize contemporary drug candidates. Among these, Boc-D-Homoserine lactone has emerged as a versatile and valuable chiral synthon, particularly in the fields of antimicrobial drug discovery and peptide-based therapeutics. Its rigid, cyclic structure and inherent chirality provide a robust scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the synthesis, properties, and applications of this compound, offering a comprehensive resource for researchers in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its precursor, Boc-D-homoserine, is essential for their effective use in synthesis. Key properties are summarized in the tables below.

Table 1: Physicochemical Properties of Boc-D-Homoserine [1][2]

| Property | Value |

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.23 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 67198-87-2, 745011-75-0 |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C for long-term storage |

Table 2: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| Appearance | White solid |

| CAS Number | 67198-86-1 |

| Purity | ≥97% |

| Storage Conditions | Room temperature |

Synthesis of this compound: A Detailed Protocol

The primary route to this compound involves the intramolecular cyclization of Boc-D-homoserine. The following protocol, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is a widely adopted and efficient method.

Experimental Protocol: Lactonization of Boc-D-Homoserine[4]

Materials:

-

Boc-D-Homoserine

-

Anhydrous Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve Boc-D-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a dry round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the stirred solution, add DMAP (0.1 eq) followed by DCC (1.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM. Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Caption: Synthesis of this compound.

Deprotection to Access the Chiral Amine

The Boc protecting group can be readily removed under acidic conditions to yield the free amine of the D-homoserine lactone, typically as a hydrochloride salt. This unmasked amine is a key functional handle for subsequent derivatization.

Experimental Protocol: Deprotection of this compound[4]

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

Diethyl ether (Et₂O)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

-

Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Product Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield D-homoserine lactone hydrochloride.

Caption: Deprotection of this compound.

Application in Drug Discovery: Targeting Bacterial Quorum Sensing

A primary application of D-homoserine lactone derivatives is in the modulation of bacterial quorum sensing (QS). QS is a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.[4][5] In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) act as the signaling molecules.[4] By synthesizing analogs of these natural AHLs using the D-homoserine lactone scaffold, researchers can develop potent antagonists of QS, effectively disarming bacteria without killing them, which may reduce the development of antibiotic resistance.

The general mechanism of LuxI/LuxR-type quorum sensing, a common QS system, is depicted below.

Caption: Generalized LuxI/LuxR Quorum Sensing Pathway.

The development of N-acyl-D-homoserine lactone analogs has shown promise in inhibiting these pathways. For instance, various synthetic analogs have demonstrated significant inhibition of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.

Table 3: Biofilm Inhibition by N-Acyl-Homoserine Lactone Analogs in Pseudomonas aeruginosa [6][7]

| Compound | Concentration (µM) | Biofilm Inhibition (%) |

| Compound 3 | 200 | ~65 |

| Compound 10 | 200 | >60 |

| 4-Br-PHL (positive control) | 200 | Slight reduction |

It is important to note that the D-enantiomers of AHLs can exhibit different biological activities compared to their natural L-counterparts, sometimes acting as potent inhibitors. For example, 4-phenylbutanoyl-d-HSL has been shown to inhibit the RhlI synthase with an IC₅₀ of 20 ± 10 µM.[8]

This compound as a Versatile Chiral Building Block

Beyond its use in creating quorum sensing modulators, the ring-opening of this compound with various nucleophiles provides access to a wide range of chiral intermediates. For example, reaction with primary amines can yield chiral amino alcohols, which are valuable precursors for the synthesis of peptidomimetics, chiral ligands, and other complex molecules. The inherent chirality of the D-homoserine lactone is transferred to the resulting product, making it an efficient strategy for asymmetric synthesis.

Caption: Synthetic utility of this compound.

Conclusion

This compound stands as a critical chiral building block in contemporary drug discovery and development. Its straightforward synthesis and versatile reactivity provide a gateway to a multitude of enantiomerically pure compounds. The ability to readily access the D-homoserine lactone core allows for the systematic exploration of structure-activity relationships, particularly in the vital area of bacterial quorum sensing inhibition. As the challenge of antimicrobial resistance continues to grow, the strategic use of chiral synthons like this compound will undoubtedly play an increasingly important role in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of this valuable chiral building block.

References

- 1. Boc-d-homoserine | C9H17NO5 | CID 13066456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Acylhomoserine lactones involved in quorum sensing control the type VI secretion system, biofilm formation, protease production, and in vivo virulence in a clinical isolate of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 7. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-D-Homoserine Lactone as a Precursor for Quorum Sensing Inhibitors

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, primarily through signaling molecules like N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria.[1][2] The inhibition of QS pathways represents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.[3] This technical guide provides an in-depth overview of the use of Boc-D-Homoserine lactone as a versatile precursor for the synthesis of novel quorum sensing inhibitors (QSIs). We detail the chemical synthesis, mechanisms of action, and biological evaluation of these compounds, offering comprehensive experimental protocols and quantitative data to support researchers in this field.

Introduction: Quorum Sensing as a Therapeutic Target

Quorum sensing allows bacteria to coordinate gene expression in a population-density-dependent manner.[1] In many Gram-negative pathogens, such as Pseudomonas aeruginosa, this communication is mediated by AHLs.[4][5] These signaling molecules are synthesized by LuxI-family synthases and bind to LuxR-family transcriptional regulators, activating the expression of genes related to pathogenicity.[1][6]

The LasI/LasR and RhlI/RhlR systems in P. aeruginosa are well-characterized QS circuits that control the production of virulence factors like elastase and pyocyanin, as well as biofilm formation, making them prime targets for therapeutic intervention.[4][7] By disrupting these signaling pathways, QSIs can effectively disarm pathogens without exerting bactericidal pressure, thereby reducing the likelihood of resistance development.[3]

This compound is a key building block for creating AHL analogs designed to act as QSIs. The homoserine lactone ring is the conserved structural feature of AHLs, while the Boc (tert-butoxycarbonyl) protecting group facilitates controlled chemical modification. The use of the D-enantiomer is a common strategy to create potent antagonists to the natural L-enantiomer signals.[8]

Synthesis of Quorum Sensing Inhibitors from Boc-D-Homoserine

The synthesis of AHL analogs from a Boc-protected precursor is a foundational step in developing novel QSIs. The process generally involves the formation of the lactone ring followed by deprotection and subsequent acylation with a desired side chain.

General Synthesis Workflow

The following diagram outlines the typical synthetic pathway from the protected amino acid to a final N-acyl-homoserine lactone analog.

Caption: Synthetic pathway for AHL analogs from Boc-D-Homoserine.

Experimental Protocol: Synthesis of D-Homoserine Lactone Hydrochloride

This two-part protocol describes the synthesis of the core D-homoserine lactone scaffold from its Boc-protected precursor, based on established methods.[8]

Part 1: Lactonization of Boc-D-Homoserine

-

Reaction Setup: Dissolve Boc-D-homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a dry round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution, followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) with a 50% ethyl acetate in hexanes solvent system. The reaction is typically complete in 4-6 hours.

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the precipitate with a small amount of DCM. Combine the filtrate and washings in a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[8]

Part 2: Deprotection of this compound

-

Reaction Setup: Dissolve the purified this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

-

Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (approximately 10 equivalents).

-

Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Isolation: Upon completion, add diethyl ether to precipitate the product. Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum to yield D-homoserine lactone hydrochloride.[8]

Mechanism of Action and Signaling Pathways

AHL analogs derived from this compound typically function as competitive inhibitors of LuxR-type receptors. They bind to the receptor's ligand-binding pocket but fail to induce the conformational change necessary for transcriptional activation.

Generalized LuxI/LuxR Quorum Sensing Circuit

The diagram below illustrates a typical QS circuit in Gram-negative bacteria. The LuxI-family synthase produces AHL signals, which accumulate in the environment. At a threshold concentration, these AHLs bind to and activate the LuxR-family receptor, which then regulates the expression of target genes, including those for virulence and biofilm formation.[1][2]

Caption: Generalized LuxI/LuxR quorum sensing pathway in bacteria.

Mechanism of Competitive Inhibition

QSIs structurally similar to natural AHLs compete for the same binding site on the LuxR receptor. By occupying the site without triggering activation, they prevent the natural signal from binding, thereby inhibiting the entire downstream signaling cascade.

Caption: Competitive inhibition of a LuxR receptor by an AHL analog.

Biological Evaluation of Candidate Inhibitors

After synthesis, candidate compounds must be rigorously tested to determine their efficacy as QSIs. This involves a series of phenotypic and molecular assays.

Experimental Evaluation Workflow

The following diagram shows a standard workflow for screening and characterizing potential QSIs.

Caption: Experimental workflow for the evaluation of QSI candidates.

Key Experimental Protocols

Protocol 1: Biofilm Inhibition Assay [4]

-

Preparation: Grow P. aeruginosa overnight. Dilute the culture in fresh media and add to the wells of a microtiter plate.

-

Treatment: Add varying concentrations of the candidate QSI to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

-

Staining: After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Stain the remaining biofilms with a 0.1% crystal violet solution for 15 minutes.

-

Quantification: Wash away excess stain and solubilize the bound dye with 30% acetic acid or ethanol. Measure the absorbance at a wavelength of ~590 nm to quantify biofilm mass.

Protocol 2: Pyocyanin Production Assay [4]

-

Culture: Grow P. aeruginosa in a suitable broth medium in the presence of the QSI candidate at various concentrations for 18-24 hours.

-

Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform at a 3:2 ratio (chloroform:supernatant).

-

Phase Separation: Vortex vigorously and centrifuge to separate the phases. The pyocyanin will move to the lower, blue chloroform layer.

-

Quantification: Transfer the chloroform layer to a new tube and re-extract with 0.2 M HCl. The pyocyanin will move to the upper, pink aqueous layer. Measure the absorbance of this layer at 520 nm.

Protocol 3: Gene Expression Analysis by qRT-PCR [4]

-

Culture and RNA Extraction: Grow P. aeruginosa to the mid-logarithmic phase in the presence or absence of the QSI. Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Treat the extracted RNA with DNase I to remove genomic DNA contamination. Synthesize complementary DNA (cDNA) using a reverse transcriptase kit.

-

qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for target QS genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene for normalization.

-

Analysis: Calculate the relative gene expression changes using the 2-ΔΔCt method.[4]

Quantitative Data on AHL Analog Activity

The efficacy of QSIs is determined by quantifying their impact on various bacterial phenotypes. The tables below summarize representative data for novel AHL analogs developed as potential QSIs against P. aeruginosa.

Table 1: Inhibitory Effects of AHL Analogs on Biofilm and Virulence Factors

| Compound ID | Concentration (µM) | Biofilm Inhibition (%) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Reference |

| Compound 10 | 200 | > 75% | 65.29% | > 60% | [4] |

| Compound 3 | 200 | ~ 60% | < 20% | ~ 30% | [4] |

| Compound 1 (Control) | 200 | ~ 40% | < 20% | ~ 20% | [4] |

| Compound 11f | 64 | 58.8% | Significant Reduction | Significant Reduction | [9][10] |

Data are illustrative and compiled from published studies.

Table 2: Effect of Compound 10 on QS-Related Gene Expression in P. aeruginosa

| Target Gene | Fold Change in Expression (vs. Untreated) | Reference |

| lasI | -92% | [4] |

| lasR | -76% | [4] |

| rhlI | -81% | [4] |

| rhlR | -84% | [4] |

Data represents the percentage decrease in relative gene expression upon treatment with 200 µM of Compound 10.[4]

Conclusion and Future Directions

This compound is an invaluable and highly adaptable precursor for the development of potent quorum sensing inhibitors. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries by modifying the N-acyl side chain. These AHL analogs have demonstrated significant efficacy in reducing virulence factor production, inhibiting biofilm formation, and downregulating key QS regulatory genes in pathogens like P. aeruginosa.[4]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds. Further exploration of structure-activity relationships will enable the design of next-generation QSIs with enhanced potency and specificity. As anti-virulence therapies gain traction, inhibitors derived from this compound will undoubtedly play a critical role in the development of novel treatments to combat bacterial infections and mitigate the global challenge of antibiotic resistance.

References

- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and evaluation of transition-state analogs as inhibitors of the bacterial quorum sensing autoinducer synthase CepI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Boc-D-Homoserine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-D-homoserine (Boc-D-homoserine), a crucial building block in peptide synthesis and drug discovery. A thorough understanding of the chemical stability of this reagent is paramount for ensuring the integrity of synthetic processes and the quality of the final products.

Physicochemical Properties